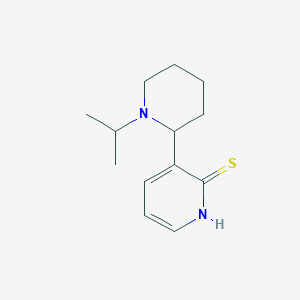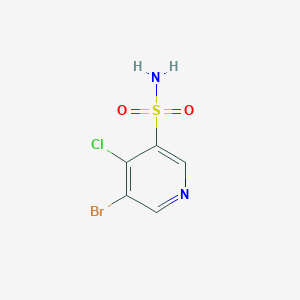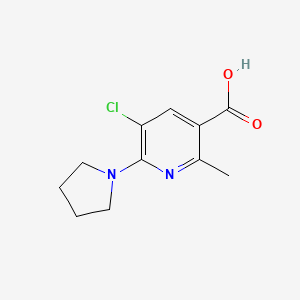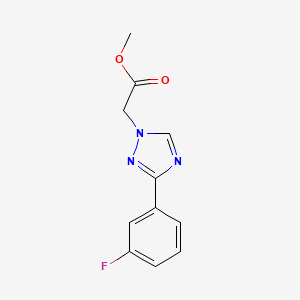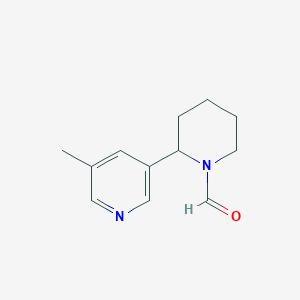![molecular formula C15H10N4O2 B11798902 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11798902.png)
5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both oxazole and oxadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the oxazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazole or oxadiazole derivatives.
Scientific Research Applications
5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine: Known for its inhibitory activity against G-protein-coupled receptor kinases.
4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: Exhibits pH sensitivity and polymerizable properties.
Uniqueness
5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine stands out due to its dual ring structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10N4O2 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H10N4O2/c16-15-19-18-14(21-15)10-6-7-12-11(8-10)17-13(20-12)9-4-2-1-3-5-9/h1-8H,(H2,16,19) |
InChI Key |
PPCVNEUIQPZGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C4=NN=C(O4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


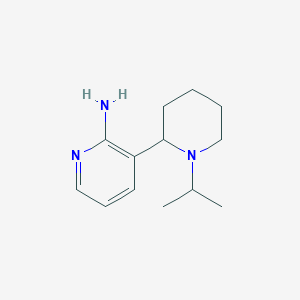
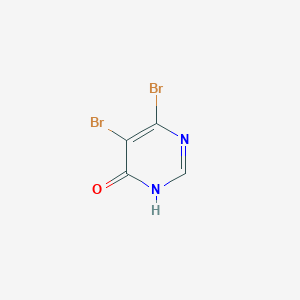
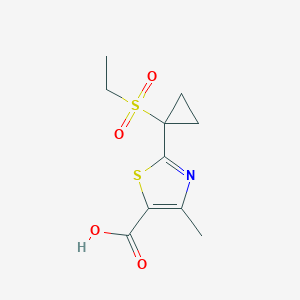

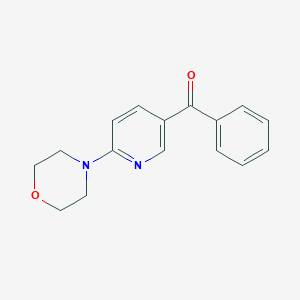
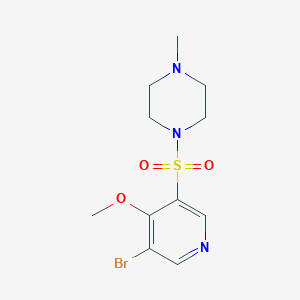

![3,5-Dichloro-8-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11798860.png)
